molecular formula C16H13F4N5O2 B10936766 N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10936766
M. Wt: 383.30 g/mol
InChI Key: CMZAGVDZQCHUBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline with appropriate reagents to form the triazolopyrimidine core. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved can include signal transduction cascades, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of the triazolopyrimidine core and the tetrafluoropropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H13F4N5O2

Molecular Weight

383.30 g/mol

IUPAC Name

N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H13F4N5O2/c1-9-7-10(27-8-16(19,20)14(17)18)3-4-11(9)22-13(26)12-23-15-21-5-2-6-25(15)24-12/h2-7,14H,8H2,1H3,(H,22,26)

InChI Key

CMZAGVDZQCHUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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